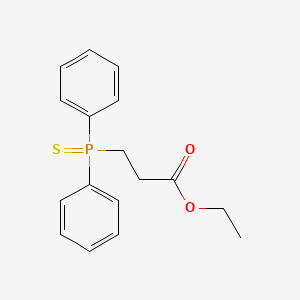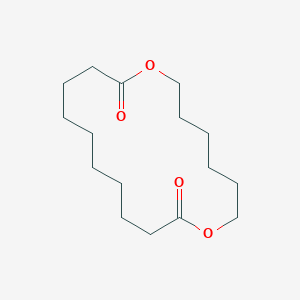![molecular formula C22H20ClN3O4S B4940122 4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as CGP 7930, is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mécanisme D'action
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 is a selective antagonist of the mGluR5 receptor, which is a G-protein coupled receptor that is widely distributed in the brain. The mGluR5 receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to change in strength in response to neuronal activity. This compound 7930 binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate, which is the primary neurotransmitter that activates the receptor. This leads to a reduction in synaptic plasticity and a decrease in the activity of excitatory neurons in the brain.
Biochemical and Physiological Effects
This compound 7930 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and the open field test. Additionally, this compound 7930 has been shown to have antidepressant effects in the forced swim test and the tail suspension test. In animal models of addiction, this compound 7930 has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has a high purity. Additionally, it is a selective antagonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, this compound 7930 also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a stable concentration in animal models. Additionally, it has poor solubility in water, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of 4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930. One area of research is the development of more potent and selective mGluR5 antagonists that have a longer half-life and better solubility. Additionally, there is a need for more studies on the safety and efficacy of this compound 7930 in human subjects. Finally, there is a need for more studies on the role of the mGluR5 receptor in various neurological and psychiatric disorders, and how this compound 7930 and other mGluR5 antagonists can be used to treat these disorders.
Méthodes De Synthèse
The synthesis of 4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 involves the reaction of 4-aminobenzamide with N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields this compound 7930 as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide 7930 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders. Additionally, this compound 7930 has been studied for its potential to reduce drug-seeking behavior in addiction models.
Propriétés
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-15-13-17(23)9-12-20(15)26(31(29,30)19-5-3-2-4-6-19)14-21(27)25-18-10-7-16(8-11-18)22(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDFVJCIKOCAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)


![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
